

Foreword: The Strategic Value of Fluorination in Chemical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3'-Fluoropropiophenone**

Cat. No.: **B119259**

[Get Quote](#)

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and modulated electronic character—make fluorinated compounds indispensable tools for the development of novel pharmaceuticals and high-performance materials.[1] **3'-Fluoropropiophenone**, also known as 1-(3-fluorophenyl)propan-1-one, stands out as a particularly valuable fluorinated building block.[2][3] Its structure offers a versatile scaffold for synthetic elaboration, making it a critical intermediate in the synthesis of a wide range of target molecules, from active pharmaceutical ingredients (APIs) to specialized polymers.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core properties, synthesis, applications, and handling of this important chemical entity.

Core Physicochemical & Spectroscopic Profile

Accurate characterization is the foundation of all subsequent research. **3'-Fluoropropiophenone** is typically a light yellow liquid or a low-melting solid at room temperature.[2][4] Its identity and purity are confirmed through a combination of physical constant measurements and spectroscopic analysis.

Chemical and Physical Properties

The fundamental properties of **3'-Fluoropropiophenone** are summarized below. This data is critical for reaction planning, purification, and analytical method development.

Property	Value	Source(s)
CAS Number	455-67-4	[5] [6] [7] [8]
Molecular Formula	C ₉ H ₉ FO	[2] [5] [6] [7] [8]
Molecular Weight	152.17 g/mol	[2] [5] [6] [7] [8]
IUPAC Name	1-(3-fluorophenyl)propan-1-one	[5] [6] [8]
Synonyms	Ethyl 3-fluorophenyl ketone, m-Fluoropropiophenone	[2] [3] [6] [9] [10]
Appearance	Light yellow liquid or solid	[2]
Melting Point	21 °C	[2] [4] [10] [11]
Boiling Point	94-96 °C at 5 mmHg	[2] [4] [11] [12]
Density	~1.074 g/cm ³ (Predicted)	[4] [11]
Refractive Index (n _{20D})	~1.505	[2] [6] [11] [12]
Solubility	Soluble in Chloroform, Ethyl Acetate	[4] [11]

Spectroscopic Signature for Structural Verification

Spectroscopic data provides an unambiguous fingerprint for the molecule.

- ¹H NMR (CDCl₃): The proton NMR spectrum is a key identifier. A typical spectrum shows a triplet around δ=1.3 ppm corresponding to the methyl (-CH₃) protons and a quartet around δ=2.95 ppm for the methylene (-CH₂-) protons of the ethyl group.[\[13\]](#) The aromatic region between δ=7.25-7.75 ppm will display complex multiplets corresponding to the four protons on the fluorinated phenyl ring.[\[13\]](#) The splitting patterns are influenced by both proton-proton coupling and the through-bond coupling to the fluorine atom.
- Mass Spectrometry (GC-MS): Under electron ionization, the molecule fragments in a predictable manner. The mass spectrum typically shows a prominent peak for the acylium

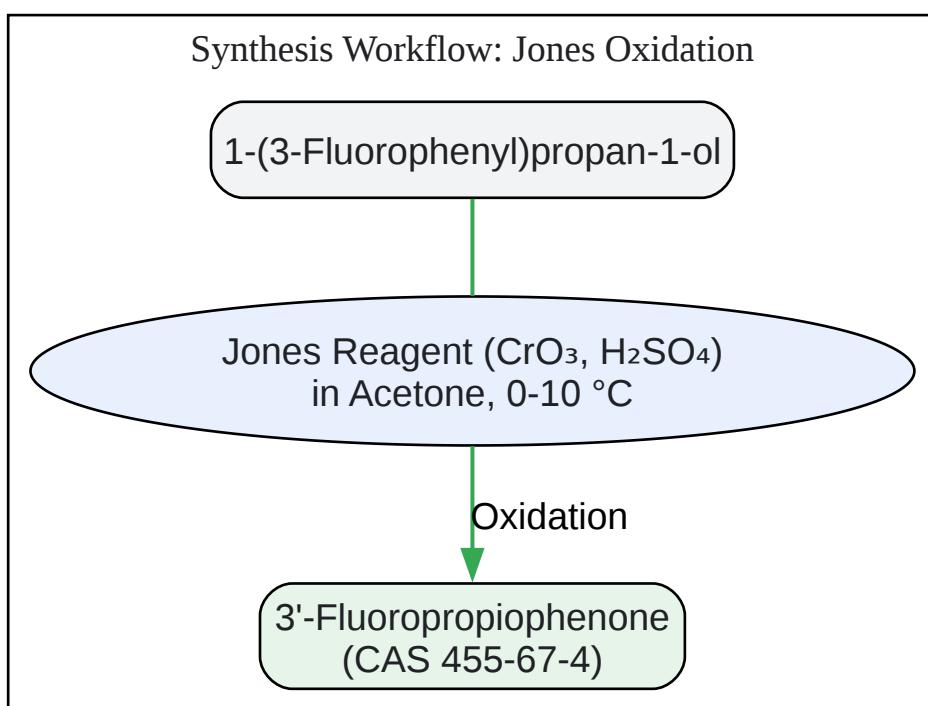
ion at m/z 123, resulting from the loss of the ethyl group (C_2H_5).^[5] This is a characteristic fragmentation for propiophenone derivatives.

- **Infrared (IR) Spectroscopy:** The IR spectrum provides crucial information about the functional groups. A strong absorption band characteristic of the carbonyl ($C=O$) stretch is expected around $1680-1700\text{ cm}^{-1}$. Additionally, C-F bond stretching vibrations will appear in the fingerprint region, typically between $1100-1300\text{ cm}^{-1}$.^{[5][8]}

Synthesis and Reactivity: A Practical Approach

3'-Fluoropropiophenone is most commonly synthesized via the oxidation of the corresponding secondary alcohol, 1-(3-fluorophenyl)propan-1-ol. This transformation is a staple in organic synthesis, and the choice of oxidant is key to achieving high yield and purity.

Experimental Protocol: Jones Oxidation


The Jones oxidation is a robust and scalable method for converting secondary alcohols to ketones. The causality for this choice lies in the reagent's high reactivity and the straightforward workup procedure.

Objective: To synthesize **3'-Fluoropropiophenone** from 1-(3-fluorophenyl)propan-1-ol.

Methodology:

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-(3-fluorophenyl)propan-1-ol (1 equivalent) in acetone. Cool the solution to $0-10\text{ }^{\circ}\text{C}$ using an ice bath. Causality: Low temperature is maintained to control the exothermicity of the reaction and minimize potential side reactions.
- **Reagent Addition:** Slowly add Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) dropwise from the dropping funnel, ensuring the internal temperature does not exceed $10\text{ }^{\circ}\text{C}$. The solution will typically change color from orange/red to green as the Cr(VI) is reduced to Cr(III).^[13]
- **Reaction Monitoring:** After the addition is complete, stir the reaction mixture at $0-10\text{ }^{\circ}\text{C}$ for an additional hour.^[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Workup: Quench the reaction by adding isopropanol until the orange color disappears. Remove the acetone under reduced pressure.
- Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[13] Combine the organic layers.
- Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[13] Filter and concentrate the solvent in vacuo to yield crude **3'-Fluoropropiophenone**, which can be further purified by vacuum distillation if necessary.

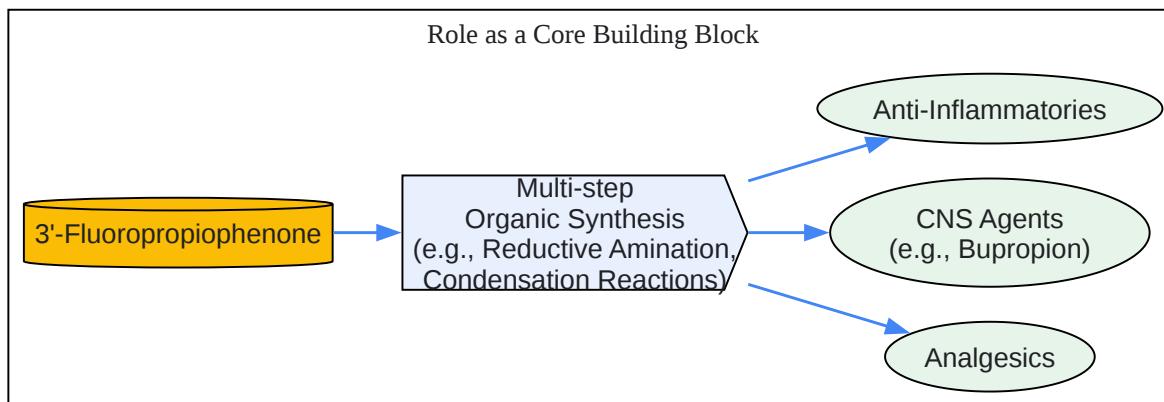
[Click to download full resolution via product page](#)

Fig. 1: Synthesis of **3'-Fluoropropiophenone** via Jones Oxidation.

Applications in Drug Discovery and Organic Synthesis

The true value of **3'-Fluoropropiophenone** lies in its application as a versatile chemical intermediate. The presence of the ketone functional group allows for a wide array of

subsequent chemical transformations, while the fluorine atom imparts beneficial properties to the final molecule.


Keystone Intermediate for Pharmaceuticals

This compound is a frequently utilized starting material in multi-step syntheses of APIs.[\[2\]](#)

- **Analgesics and Anti-Inflammatory Agents:** It serves as a precursor for complex molecules designed to treat pain and inflammation.[\[2\]](#)
- **Bupropion Intermediate:** It is cited as an intermediate in the synthesis of Bupropion, an antidepressant and smoking cessation aid.[\[11\]](#)
- **CNS Agents:** The fluorophenyl motif is common in drugs targeting the central nervous system. The fluorine atom can enhance blood-brain barrier penetration and improve binding affinity to neurological targets.[\[14\]](#)

The strategic rationale for using this fluorinated building block is threefold:

- **Metabolic Blocking:** The strong C-F bond can prevent oxidative metabolism at the meta-position of the phenyl ring, increasing the drug's half-life.[\[14\]](#)
- **Reactivity Modulation:** The ketone can be readily converted into other functional groups (e.g., amines, hydrazones, or reduced to an alcohol) to build molecular complexity.
- **Property Tuning:** Fluorine's high electronegativity alters the electronic properties of the aromatic ring, which can fine-tune the pKa of nearby functional groups or enhance binding interactions with target proteins.[\[14\]](#)

[Click to download full resolution via product page](#)

Fig. 2: 3'-Fluoropropiophenone as a key intermediate in API synthesis.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. **3'-Fluoropropiophenone** is classified as an irritant and requires careful handling.

GHS Hazard Profile

The Globally Harmonized System (GHS) classifications highlight the primary risks associated with this compound.

Hazard Code	Statement	Classification
H315	Causes skin irritation	Skin Irritant, Category 2
H319	Causes serious eye irritation	Eye Irritant, Category 2
H335	May cause respiratory irritation	Specific Target Organ Toxicity (Single Exposure), Cat. 3
H302	Harmful if swallowed	Acute Toxicity, Oral, Category 4

Source: Aggregated GHS information from ECHA C&L Inventory.[\[5\]](#)

Protocol for Safe Handling and Storage

Adherence to the following protocol is essential to mitigate risks.

- Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166), a lab coat, and chemical-resistant gloves (e.g., nitrile) before handling.[\[4\]](#)[\[15\]](#)[\[16\]](#)
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[\[15\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Dispensing: As it can be a liquid or low-melting solid, gently warm the container if solidified. Dispense carefully to avoid splashes.
- Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite), sweep up, and place in a suitable, closed container for disposal.[\[15\]](#)[\[19\]](#) Do not let the product enter drains.[\[15\]](#)
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[\[4\]](#)[\[15\]](#)[\[16\]](#)[\[19\]](#)

- Skin: Wash off immediately with soap and plenty of water.[15][16][19]
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[15][19]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[15]
- Storage: Store in a cool, dry place in a tightly sealed container.[4][16][17][18][19]
Recommended storage is at room temperature.[2][4][11]

Conclusion

3'-Fluoropropiophenone (CAS 455-67-4) is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable reactivity, and the inherent advantages conferred by its fluorine substituent make it an invaluable asset in pharmaceutical development and advanced material science. For research and drug development professionals, a thorough understanding of its characteristics, synthesis, and safe handling is essential for unlocking its full potential in creating the next generation of innovative chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3'-Fluoropropiophenone | 455-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. 3'-Fluoropropiophenone | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. scbt.com [scbt.com]

- 8. 3-Fluoropropiophenone [webbook.nist.gov]
- 9. 3-Fluoropropiophenone cas 455-67-4 [minglangchem.com]
- 10. 3-Fluoropropiophenone | 455-67-4 [amp.chemicalbook.com]
- 11. 3-Fluoropropiophenone | 455-67-4 [chemicalbook.com]
- 12. 455-67-4 Cas No. | 3'-Fluoropropiophenone | Apollo [store.apolloscientific.co.uk]
- 13. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 14. pharmacyjournal.org [pharmacyjournal.org]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. 3-CHLORO-4'-FLUOROPROPIOPHENONE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. cochise.edu [cochise.edu]
- To cite this document: BenchChem. [Foreword: The Strategic Value of Fluorination in Chemical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119259#3-fluoropropiophenone-cas-455-67-4-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com